N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Description
N¹-(5-Bromo-2-pyridyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a brominated pyridine moiety linked via an acetamide bridge to a substituted imidazole ring with ethyl and methyl substituents. The sulfanyl (-S-) group bridges the acetamide and imidazole components, contributing to its structural uniqueness.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4OS/c1-3-10-8(2)16-13(17-10)20-7-12(19)18-11-5-4-9(14)6-15-11/h4-6H,3,7H2,1-2H3,(H,16,17)(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDZXUJXAHXLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=NC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity : The target compound utilizes a pyridine-imidazole scaffold, whereas analogs like 3j and 3af () employ benzimidazole cores with sulfonyl/sulfinyl linkages, which may enhance oxidative stability but reduce nucleophilic reactivity compared to sulfanyl groups .
Functional Group Variations : Sulfanyl (-S-) in the target compound vs. sulfinyl (-SO-) or sulfonyl (-SO₂-) in others (e.g., 3j ) affects electronic properties and metabolic stability .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point is unspecified, but analogs like 3j/3k () exhibit mp 76–80°C, influenced by crystalline packing and substituent polarity .
- Molecular Weight : The target compound (MW ~393.3 g/mol) is lighter than triazole-thiazole derivatives (e.g., 473.39 g/mol in ) due to fewer aromatic substituents .
- Spectral Data : ¹H-NMR signals for acetamide protons in similar compounds (e.g., δ 4.65–4.92 ppm in ) align with expected shifts for -NHCO- and sulfanyl groups .
Research Implications and Gaps
- Crystallographic Data : Tools like SHELX () and ORTEP () could resolve its 3D structure, critical for understanding binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
